Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14963746
InChI: InChI=1S/C14H15N3O3S/c1-8(2)11-10(13(19)20-3)16-14(21-11)17-12(18)9-6-4-5-7-15-9/h4-8H,1-3H3,(H,16,17,18)
SMILES:
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol

Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14963746

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
IUPAC Name methyl 5-propan-2-yl-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C14H15N3O3S/c1-8(2)11-10(13(19)20-3)16-14(21-11)17-12(18)9-6-4-5-7-15-9/h4-8H,1-3H3,(H,16,17,18)
Standard InChI Key MLHARCNOPQYHTF-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C(=O)OC

Introduction

Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with a molecular formula of C14H15N3O3S and a molecular weight of 305.35 g/mol . This compound belongs to the thiazole class, which is known for its diverse biological activities, including antimicrobial and antifungal properties. The presence of a pyridylcarbonyl group attached to the thiazole ring suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.

Synthesis and Preparation

While specific synthesis details for Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate are not readily available, compounds within the thiazole class are typically synthesized through condensation reactions involving thioamides or thioureas with various aldehydes or ketones. The introduction of the pyridylcarbonyl group likely involves a subsequent acylation step.

Future Research Directions

Future studies should focus on synthesizing this compound and evaluating its biological activities, including antimicrobial and antifungal assays. Additionally, computational modeling could provide insights into potential interactions with biological targets, guiding further optimization of the compound's structure for enhanced efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator